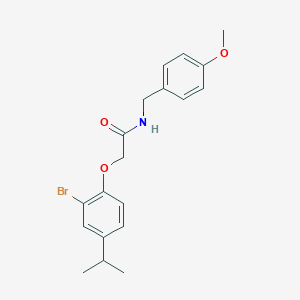
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors, which have shown promise in the treatment of various cancers.
Mechanism of Action
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide works by selectively inhibiting the activity of the EGFR, a protein that is overexpressed in many types of cancer cells. By inhibiting the activity of this protein, 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its selectivity for the EGFR, which means that it can target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer treatment, as it can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, one limitation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its relatively short half-life, which means that it may need to be administered frequently to maintain its therapeutic effects.
Future Directions
There are several potential future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide. One area of interest is the development of more potent and selective EGFR inhibitors, which could improve the effectiveness of cancer treatment. Another area of interest is the investigation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide's potential applications in the treatment of infectious diseases, such as bacterial and viral infections. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, which could lead to the development of new therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 4-methoxybenzyl chloride in the presence of cesium carbonate to form the benzyl ether. The final step involves the reaction of the benzyl ether with acetic anhydride and triethylamine to form 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide.
Scientific Research Applications
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
Molecular Formula |
C19H22BrNO3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H22BrNO3/c1-13(2)15-6-9-18(17(20)10-15)24-12-19(22)21-11-14-4-7-16(23-3)8-5-14/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
InChI Key |
NLBJVQSQYMIUFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)

![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B296609.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B296615.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B296618.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B296619.png)